molecular formula C21H20N2O4 B13738339 N-(1-Anthraquinonyl)-N'-pentyloxamide CAS No. 100694-10-8

N-(1-Anthraquinonyl)-N'-pentyloxamide

Cat. No.: B13738339
CAS No.: 100694-10-8
M. Wt: 364.4 g/mol
InChI Key: RDAZMXGJRMNIRI-UHFFFAOYSA-N
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Description

N-(1-Anthraquinonyl)-N’-pentyloxamide: is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound features an anthraquinone moiety linked to a pentyloxamide group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Anthraquinonyl)-N’-pentyloxamide typically involves the reaction of 1-aminoanthraquinone with pentyloxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Solvent: Aprotic solvents such as dimethylformamide or dichloromethane

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods: Industrial production of N-(1-Anthraquinonyl)-N’-pentyloxamide follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 1-aminoanthraquinone and pentyloxalyl chloride

    Solvent: Industrial solvents like toluene or xylene

    Catalyst/Base: Industrial-grade pyridine or triethylamine

    Purification: Crystallization or chromatography techniques to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions: N-(1-Anthraquinonyl)-N’-pentyloxamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The pentyloxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in aprotic solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Hydroquinone derivatives

    Substitution: Substituted anthraquinone derivatives

Scientific Research Applications

N-(1-Anthraquinonyl)-N’-pentyloxamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.

    Medicine: Explored for its anticancer and antimicrobial properties due to its ability to interact with DNA and proteins.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-(1-Anthraquinonyl)-N’-pentyloxamide involves its interaction with molecular targets such as enzymes and DNA. The anthraquinone moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes.

Comparison with Similar Compounds

    N-(1-Anthraquinonyl)-N’-phenylurea: Similar structure but with a phenylurea group instead of a pentyloxamide group.

    N-(1-Anthraquinonyl)-N’-phenylthiourea: Contains a thiourea group, leading to different chemical properties and reactivity.

    1-Anthraquinonyl hydrazine: Features a hydrazine group, which imparts different biological activities.

Uniqueness: N-(1-Anthraquinonyl)-N’-pentyloxamide is unique due to its pentyloxamide group, which provides distinct solubility, stability, and reactivity compared to other anthraquinone derivatives. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

CAS No.

100694-10-8

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N'-(9,10-dioxoanthracen-2-yl)-N-pentyloxamide

InChI

InChI=1S/C21H20N2O4/c1-2-3-6-11-22-20(26)21(27)23-13-9-10-16-17(12-13)19(25)15-8-5-4-7-14(15)18(16)24/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,22,26)(H,23,27)

InChI Key

RDAZMXGJRMNIRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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